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Compound of Interest

Compound Name: 1-Methylpiperidine-2,4-dione

Cat. No.: B168939

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis,
and stereochemical considerations of 1-Methylpiperidine-2,4-dione. This document is
intended for an audience with a technical background in organic chemistry and drug
development.

Core Structure and Physicochemical Properties

1-Methylpiperidine-2,4-dione, also known as N-methyl-2,4-piperidinedione, is a cyclic organic
compound featuring a piperidine ring scaffold. Key structural characteristics include two
carbonyl groups at the 2 and 4 positions and a methyl group attached to the nitrogen atom.[1]
The presence of these functional groups imparts specific reactivity and polarity to the molecule,
influencing its potential applications in medicinal chemistry and organic synthesis.[1]

While detailed experimental data for some physicochemical properties are not readily available
in the literature, some key identifiers and theoretical values are summarized below.
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Property Value Source
CAS Number 118263-97-1 [1]
Molecular Formula CeHoNO2 [1]
Molecular Weight 127.14 g/mol [1]
Appearance Solid or crystalline substance [1]
SMILES O=C1N(C)CCC(=0)C1 [1]

INChI=1S/C6HINO2/c1-7-3-2-
InChl [1]
5(8)4-6(7)9/h2-4H2,1H3

FLHLLNQXQGRGBP-
InChlKey [1]
UHFFFAOYSA-N

Synthesis of 1-Methylpiperidine-2,4-dione

The primary synthetic route to piperidine-2,4-dione scaffolds is the Dieckmann condensation,
an intramolecular Claisen condensation of a diester. For the synthesis of 1-Methylpiperidine-
2,4-dione, a plausible precursor would be a diester of N-methyl-B-alanine, such as N,N-
bis(ethoxycarbonylmethyl)methylamine.

Proposed Experimental Protocol: Dieckmann
Condensation

The following is a generalized experimental protocol for the synthesis of 1-Methylpiperidine-
2,4-dione via a Dieckmann condensation. Specific reaction conditions may require
optimization.

Starting Material: Diethyl 3,3'-(methylazanediyl)dipropanoate
Reagents:
e Sodium ethoxide (NaOEt) or another suitable strong base (e.g., potassium tert-butoxide)

e Anhydrous ethanol or another suitable aprotic solvent (e.g., toluene, THF)
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e Hydrochloric acid (for workup)

¢ Organic solvent for extraction (e.g., ethyl acetate)
e Drying agent (e.g., anhydrous sodium sulfate)
Procedure:

o A solution of diethyl 3,3'-(methylazanediyl)dipropanoate in anhydrous ethanol is prepared in
a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, under an inert
atmosphere (e.g., nitrogen or argon).

e Sodium ethoxide is added portion-wise to the solution at room temperature.

e The reaction mixture is heated to reflux and maintained at that temperature for several
hours, with reaction progress monitored by a suitable technique (e.g., TLC or GC-MS).

» After completion of the reaction, the mixture is cooled to room temperature, and the solvent
is removed under reduced pressure.

e The residue is dissolved in water and acidified with hydrochloric acid to protonate the
resulting enolate.

e The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

e The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,
and the solvent is evaporated to yield the crude product.

e The crude 1-Methylpiperidine-2,4-dione can be purified by column chromatography or
recrystallization.

Synthesis Workflow Diagram
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Caption: Generalized workflow for the synthesis of 1-Methylpiperidine-2,4-dione via
Dieckmann condensation.

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and confirmation of 1-
Methylpiperidine-2,4-dione. While publicly available, detailed interpreted spectra are limited,
the expected spectral features are outlined below based on the compound's structure.
Chemical suppliers often provide access to NMR, IR, and MS data for this compound.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is expected to show signals corresponding to the N-
methyl group (a singlet), and the three methylene groups of the piperidine ring. The
methylene protons adjacent to the nitrogen and carbonyl groups will likely appear as
complex multiplets due to spin-spin coupling.

e 13C NMR: The carbon NMR spectrum should exhibit signals for the two distinct carbonyl
carbons, the N-methyl carbon, and the three methylene carbons of the ring.

Infrared (IR) Spectroscopy

The IR spectrum of 1-Methylpiperidine-2,4-dione is expected to be characterized by strong
absorption bands in the carbonyl stretching region (typically 1650-1750 cm~1) corresponding to
the two ketone groups. C-H stretching and bending vibrations for the methyl and methylene
groups will also be present.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak corresponding to the molecular weight
of the compound (127.14 g/mol ). Fragmentation patterns would likely involve the loss of CO,
as well as cleavage of the piperidine ring.

Stereochemistry

The core structure of 1-Methylpiperidine-2,4-dione does not contain any chiral centers.
Therefore, in its unsubstituted form, the molecule is achiral and does not exhibit
stereoisomerism.
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However, it is important to note that substitution on the piperidine ring at positions 3, 5, or 6 can
introduce chirality, leading to the possibility of enantiomers and diastereomers. The
stereochemical outcome of synthetic routes to substituted piperidine-2,4-diones is a critical
consideration in drug development, as different stereocisomers can exhibit distinct
pharmacological activities.

Biological Activity and Potential Applications

Piperidine and its derivatives are prevalent scaffolds in many biologically active compounds
and pharmaceuticals.[4] Specifically, some piperidine-2,4-dione derivatives have been reported
to possess potential anti-inflammatory and analgesic properties.[1]

The mechanism of action for these potential biological activities is not well-defined for 1-
Methylpiperidine-2,4-dione itself. It is hypothesized that such compounds may interact with
enzymes or receptors involved in inflammatory pathways. However, without specific in-vitro or
in-vivo studies on 1-Methylpiperidine-2,4-dione, any discussion of its biological signaling
pathways remains speculative. Further research is required to elucidate the specific molecular
targets and mechanisms of action.

Logical Relationship of Potential Biological
Investigation

The following diagram illustrates a logical workflow for investigating the potential anti-
inflammatory properties of 1-Methylpiperidine-2,4-dione.
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Caption: A logical workflow for the pharmacological evaluation of 1-Methylpiperidine-2,4-
dione.

Conclusion

1-Methylpiperidine-2,4-dione is a heterocyclic compound with a well-defined structure that
can be synthesized through established methods such as the Dieckmann condensation. While
the parent molecule is achiral, its derivatives hold potential for stereocisomerism, a critical factor
in drug design. The reported potential for anti-inflammatory and analgesic activities suggests
that this scaffold may be a valuable starting point for the development of novel therapeutic
agents. However, a significant lack of detailed experimental data, particularly regarding its
physicochemical properties, specific biological targets, and mechanism of action, highlights the
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need for further in-depth research to fully realize its potential in drug discovery and
development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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